METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Methyl 2-{[2,2,2-trifluoro-1-(isobutyrylamino)-1-(trifluoromethyl)ethyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the cyclohepta[b]thiophene core, introduction of the trifluoromethyl groups, and subsequent functionalization with the isobutyrylamino group. Common reagents and conditions may include:
Cyclization reactions: Formation of the cyclohepta[b]thiophene core using sulfur-containing reagents.
Fluorination: Introduction of trifluoromethyl groups using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation: Formation of the isobutyrylamino group through reactions with isobutyryl chloride and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2,2,2-trifluoro-1-(isobutyrylamino)-1-(trifluoromethyl)ethyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl or nitro groups to amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or side chains.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Its trifluoromethyl groups may enhance its metabolic stability and bioavailability.
Medicine
In medicine, this compound may be studied for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Modulation of cellular processes: Affecting cell signaling, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[2,2,2-trifluoro-1-(acetylamino)-1-(trifluoromethyl)ethyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Methyl 2-{[2,2,2-trifluoro-1-(propionylamino)-1-(trifluoromethyl)ethyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Uniqueness
The uniqueness of METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H22F6N2O3S |
---|---|
Molecular Weight |
460.4g/mol |
IUPAC Name |
methyl 2-[[1,1,1,3,3,3-hexafluoro-2-(2-methylpropanoylamino)propan-2-yl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H22F6N2O3S/c1-9(2)13(27)25-16(17(19,20)21,18(22,23)24)26-14-12(15(28)29-3)10-7-5-4-6-8-11(10)30-14/h9,26H,4-8H2,1-3H3,(H,25,27) |
InChI Key |
LZSTTXHHGMSXIG-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCCCC2)C(=O)OC |
Canonical SMILES |
CC(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCCCC2)C(=O)OC |
Origin of Product |
United States |
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